[4-(2-PYRIMIDINYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANONE
Overview
Description
4-(2-PYRIMIDINYL)PIPERAZINOMETHANONE is a complex organic compound that features both a piperazine and a tetrahydrobenzothiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-PYRIMIDINYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Moiety: This can be achieved by reacting 2-chloropyrimidine with piperazine under reflux conditions.
Construction of the Tetrahydrobenzothiophene Ring: This step might involve a cyclization reaction starting from a suitable thiophene precursor.
Coupling Reaction: The final step would involve coupling the piperazine derivative with the tetrahydrobenzothiophene derivative under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-efficiency. This might involve:
Continuous Flow Chemistry: To enhance reaction rates and yields.
Catalysis: Using catalysts to lower activation energy and improve selectivity.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiophene ring.
Reduction: Reduction reactions might target the pyrimidine ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
Chemical Intermediates: Used in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Receptors: Interacting with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Pathway Modulation: Affecting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-PYRIMIDINYL)PIPERAZINOMETHANONE: Similar in structure but with different substituents.
Piperazine Derivatives: Compounds with similar piperazine moieties.
Tetrahydrobenzothiophene Derivatives: Compounds with similar tetrahydrobenzothiophene rings.
Uniqueness
Structural Complexity: The combination of piperazine and tetrahydrobenzothiophene moieties.
Potential Biological Activity: Unique interactions with biological targets due to its structure.
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-16(14-12-23-15-5-2-1-4-13(14)15)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3,6-7,12H,1-2,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWNGYWDIDAGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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